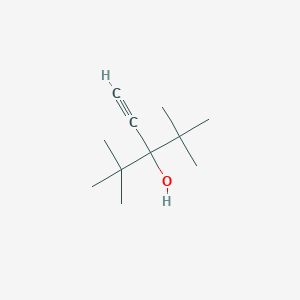

1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl-

Description

1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- is a tertiary alcohol with a terminal alkyne group and bulky substituents, including a tert-butyl (1,1-dimethylethyl) group and two methyl groups at the 4-position. Key characteristics inferred from related compounds include:

- Steric hindrance: Bulky tert-butyl and methyl groups may influence reactivity and stability.

Properties

CAS No. |

33420-19-8 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

3-tert-butyl-4,4-dimethylpent-1-yn-3-ol |

InChI |

InChI=1S/C11H20O/c1-8-11(12,9(2,3)4)10(5,6)7/h1,12H,2-7H3 |

InChI Key |

ZBSXJDSSZCGLNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C#C)(C(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Alkynylation of Ketones via Acetylene Lithiation

This method involves the reaction of acetylene with a ketone in the presence of a strong base. A representative procedure from outlines the following steps:

- Reagents : 2,2,4,4-Tetramethylpentan-3-one, acetylene gas, n-butyllithium (n-BuLi), dry tetrahydrofuran (THF).

- Conditions :

- Acetylene is bubbled into dry THF at −40°C.

- n-BuLi (2.2 M in hexane) is added at −78°C under nitrogen.

- The ketone is introduced, and the mixture is stirred for 1 hour at −78°C, followed by warming to room temperature.

- Workup : Quenching with saturated NH$$_4$$Cl, extraction with diethyl ether, and distillation under reduced pressure.

- Yield : 60% after column chromatography (petroleum ether:EtOAc = 80:1).

Mechanistic Insight :

The reaction proceeds via deprotonation of acetylene by n-BuLi to form a lithium acetylide, which attacks the carbonyl carbon of the ketone. Subsequent protonation yields the propargyl alcohol.

Mitsunobu Reaction with Tosylates

A modified Mitsunobu reaction is employed to synthesize derivatives of this compound. Key steps from include:

- Reagents : 4,4-Dimethyl-2-pentyn-1-ol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh$$_3$$), p-toluenesulfonyl chloride (TsCl).

- Conditions :

- The alcohol is converted to its tosylate intermediate.

- DIAD and PPh$$_3$$ are added in dry toluene at 0°C, followed by warming to room temperature.

- Workup : Silica gel chromatography (pentane:EtOAc = 50:1).

- Yield : 29% for the target product, with a 14% by-product (11b*) due to incomplete purification of the starting alcohol.

Side Reaction :

The by-product 11b* arises from competing elimination pathways, highlighting the need for rigorous purification of starting materials.

Comparative Analysis of Methods

Experimental Optimization Notes

- Purification : Chromatography with non-polar solvents (e.g., pentane:EtOAc gradients) is critical for isolating the target compound.

- Storage : The compound is stable at room temperature but should be protected from moisture.

Chemical Reactions Analysis

Types of Reactions

1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alkanes or alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alkanes, alcohols

Substitution: Halogenated compounds, amines

Scientific Research Applications

Scientific Research Applications

1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- serves as an intermediate in the synthesis of heterocyclic compounds, silylation agents, and polymerization catalysts. It is also utilized in studying biochemical pathways and enzyme reactions. Researchers have explored its potential therapeutic properties and its role as a precursor in drug synthesis.

Industrial Applications

In industrial settings, 1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- is employed as a surfactant, brazing agent, and additive in rubber and plastic manufacturing.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .

- Reduction: Reduction reactions can convert it into alkanes or alcohols. Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

- Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, utilizing reagents like halogens , , and nucleophiles , .

Biological Activities

1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl-, also known as 3,4-Dimethyl-1-pentyn-3-ol, has biological significance due to its structure and potential therapeutic properties. Studies have indicated that it possesses antimicrobial properties.

Antimicrobial Activity

In vitro testing against bacterial strains has revealed the following:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 25.9 μM | Effective against both S. aureus and MRSA isolates |

| Enterococcus faecalis | No significant activity | Ineffective against vancomycin-resistant strains of Enterococcus faecalis |

Mechanism of Action

The mechanism of action of 1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation or breaking of chemical bonds. Its unique structure allows it to participate in diverse chemical processes, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Table 1: Structural Features of Related Compounds

Key Observations :

Physical and Chemical Properties

Table 2: Physicochemical Properties of Selected Compounds

Key Observations :

- Bulky substituents like tert-butyl groups correlate with higher boiling points and densities due to increased molecular weight and van der Waals interactions .

- Terminal alkynes (e.g., 1-Pentyn-3-ol analogs) are typically volatile and reactive, but steric hindrance in the target compound may reduce volatility .

Biological Activity

1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl-, also known as 3,4-Dimethyl-1-pentyn-3-ol, is a compound with significant biological interest due to its unique structure and potential therapeutic properties. This article explores its biological activities, including antimicrobial effects, anti-inflammatory properties, and other pharmacological activities.

- Molecular Formula : C7H12O

- Molecular Weight : 112.17 g/mol

- CAS Number : 1482-15-1

- Structure : The compound features an alkyne functional group and multiple methyl substituents that influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that 1-Pentyn-3-ol exhibits notable antimicrobial properties. In vitro testing against various bacterial strains revealed the following:

The compound's effectiveness against Staphylococcus aureus suggests potential applications in treating infections caused by resistant strains.

Anti-inflammatory Potential

In addition to its antimicrobial properties, 1-Pentyn-3-ol has been evaluated for anti-inflammatory effects. The compound was tested for its ability to inhibit lipopolysaccharide-induced NF-κB activation:

| Compound | IC50 (μM) | Effect |

|---|---|---|

| 1-Pentyn-3-ol | >20 | No significant cytotoxic effect observed at this concentration . |

The lack of cytotoxicity at higher concentrations indicates a favorable safety profile for potential therapeutic use.

Case Studies

A study investigating the biological activities of various derivatives of pentynols included 1-Pentyn-3-ol as a key compound. The research focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the alkyl side chains could enhance antimicrobial efficacy while maintaining low toxicity levels.

In another case study, researchers explored the pharmacokinetics of 1-Pentyn-3-ol using computational models to predict its absorption and distribution in biological systems. The findings suggested that the compound has favorable lipophilicity characteristics, which may enhance its bioavailability when administered orally.

Q & A

Basic: How can researchers accurately determine the physical properties (e.g., boiling point, density) of 1-Pentyn-3-ol derivatives?

Answer:

To determine physical properties, combine experimental measurements with computational predictions. For boiling point, use fractional distillation under controlled pressure (e.g., reduced pressure for thermally sensitive compounds) and validate with gas chromatography (GC) . Density can be measured via pycnometry or calculated using group contribution methods. Computational tools like COSMO-RS predict properties based on molecular structure, but discrepancies between experimental and predicted values (e.g., ±0.1 g/cm³ for density) require iterative refinement of computational parameters .

Basic: What spectroscopic methods are optimal for characterizing the structure of 1-Pentyn-3-ol derivatives?

Answer:

- IR Spectroscopy : Identify functional groups (e.g., -OH, C≡C) by comparing peaks to NIST reference spectra (e.g., C≡C stretch ~2100–2260 cm⁻¹) .

- NMR : Use H/C NMR to resolve steric effects from tert-butyl groups. DEPT-135 helps distinguish CH groups in crowded regions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching, while fragmentation patterns clarify branching .

Advanced: How can catalytic hydrogenation conditions be optimized to selectively reduce the triple bond in 1-Pentyn-3-ol derivatives without over-reduction?

Answer:

- Catalyst Selection : Use Lindlar catalyst (Pd/CaCO with quinoline) for partial hydrogenation to cis-alkenes. For sterically hindered substrates, ligand-modified Pd nanoparticles (e.g., with triphenylphosphine) improve selectivity .

- Reaction Monitoring : Track progress via in-situ FTIR or GC-MS to halt at the alkene stage.

- Solvent Effects : Polar aprotic solvents (e.g., THF) minimize over-reduction by stabilizing intermediates. Temperature control (0–25°C) further suppresses side reactions .

Advanced: What experimental strategies resolve contradictions in reported regio-/stereoselectivity for propargyl alcohol derivatives in transition-metal-catalyzed reactions?

Answer:

- Mechanistic Probes : Isotopic labeling (e.g., DO quenching) or kinetic studies to distinguish between carbene migration vs. direct insertion pathways .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) map energy barriers for competing pathways. Compare predicted vs. experimental selectivity .

- Ligand Screening : Test bulky ligands (e.g., NHCs) to sterically direct regiochemistry. For example, Ru carbenes favor 1,2-migration in propargyl alcohols .

Basic: What purification techniques are most effective for isolating 1-Pentyn-3-ol derivatives from complex reaction mixtures?

Answer:

- Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane. Silica gel modified with AgNO enhances separation of alkyne-containing compounds .

- Distillation : Short-path distillation under vacuum minimizes thermal decomposition.

- Recrystallization : For crystalline derivatives, optimize solvent pairs (e.g., ethanol/water) based on solubility data .

Advanced: How can multi-step synthetic routes for 1-Pentyn-3-ol derivatives be designed to minimize side reactions in sterically crowded systems?

Answer:

- Stepwise Protection : Temporarily protect the hydroxyl group (e.g., TBS ether) before introducing bulky substituents .

- Low-Temperature Reactions : Perform Grignard additions at −78°C to control exothermicity and reduce elimination.

- Intermolecular vs. Intramolecular Pathways : Pre-organize reactants via templating (e.g., metal coordination) to favor desired pathways. For example, Cu(I)-catalyzed alkyne couplings improve efficiency .

Advanced: What methodologies address discrepancies between predicted and experimental acidity (pKa) values for tertiary propargyl alcohols?

Answer:

- Experimental Calibration : Use potentiometric titration in non-aqueous solvents (e.g., DMSO) to measure pKa directly.

- Computational Adjustments : Apply solvent correction models (e.g., SMD) to DFT-calculated gas-phase pKa values. Account for steric hindrance via conformational sampling .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-methyl-1-penten-4-yn-3-ol) to identify trends in substituent effects .

Basic: How should researchers safely handle and store 1-Pentyn-3-ol derivatives given their reactivity?

Answer:

- Storage : Under inert atmosphere (N or Ar) at −20°C to prevent oxidation. Use amber vials to block light-induced degradation .

- Handling Reactive Intermediates : Employ Schlenk techniques for air-sensitive steps. Quench excess reagents (e.g., NaH) with iPrOH before aqueous workup .

Advanced: What strategies validate the stereochemical outcomes of asymmetric syntheses involving chiral 1-Pentyn-3-ol derivatives?

Answer:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT-simulated spectra for absolute configuration assignment .

- X-ray Crystallography : Solve crystal structures of derivatives (e.g., Mosher esters) to confirm stereochemistry .

Advanced: How can kinetic vs. thermodynamic control be exploited to optimize yields in cyclization reactions of 1-Pentyn-3-ol derivatives?

Answer:

- Temperature Modulation : High temperatures favor thermodynamic products (e.g., six-membered rings via slower pathways), while low temperatures trap kinetic products (e.g., five-membered rings) .

- Catalyst Tuning : Use Bronsted acids (e.g., TsOH) for faster cyclization or Lewis acids (e.g., InCl) to stabilize transition states .

- In-situ Monitoring : ReactIR tracks intermediate formation, enabling timely quenching for desired products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.